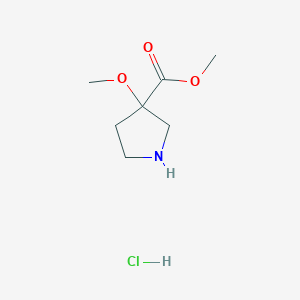
H-D-Nva-OEt.HCl
Vue d'ensemble
Description
H-D-Nva-OEt.HCl, also known as ethyl (2S)-2-aminopentanoate hydrochloride, is a chemical compound with the CAS Number: 40918-51-2 . It has a molecular weight of 181.66 and is typically stored in a dry room at normal temperature . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of this compound is C7H16ClNO2 . The InChI code is 1S/C7H15NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 181.66 . The compound is typically stored in a dry room at normal temperature .Applications De Recherche Scientifique
Hydrodynamic Cavitation in Chemical Processes : Research by Sun et al. (2021) discusses the optimization of hydrodynamic cavitation reactors, which are crucial for process intensifications in industrial applications. This study could offer insights into the broader field of chemical process engineering, which may be relevant to the handling or application of H-D-Nva-OEt.HCl.
High-Content Screening in Biomedical Research : The paper by Abraham et al. (2004) discusses high-content screening (HCS) as a tool in drug discovery and biomedical research. This method could potentially be relevant for studying the cellular interactions of this compound.
Advanced Microscopy and Image Analysis in Cell-Based Research : Korn and Krausz (2007) explore cell-based high-content screening using advanced microscopy and image analysis. This approach could provide valuable methodologies for studying the cellular effects or mechanisms of this compound in a biological context.
Hydrothermal Carbonization in Resource Recovery : The work by Li et al. (2021) on hydrothermal carbonization and machine learning applications in waste-to-resource processes could offer insights into innovative methods of material processing and optimization, which might be tangentially relevant to the processing or synthesis of chemicals like this compound.
Mécanisme D'action
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the associated hazard statements are H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
ethyl (2R)-2-aminopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAJBHNQIZAJJM-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium](/img/no-structure.png)

![Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate](/img/structure/B1435789.png)
![Methyl (2R,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1R,2R)-1,2-diacetyloxy-3-azidopropyl]-2-phenylsulfanyloxane-2-carboxylate](/img/structure/B1435790.png)




![2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B1435797.png)

